molecular formula C11H8FNO2 B6366252 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol CAS No. 1261895-37-7

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

Cat. No.: B6366252
CAS No.: 1261895-37-7
M. Wt: 205.18 g/mol
InChI Key: PVMDXSYHZPNRFM-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a fluorinated hydroxyphenyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Such substitutions are common in medicinal chemistry and materials science, where fluorine and hydroxyl groups modulate electronic properties, solubility, and binding affinity.

Properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-4-7(5-9(14)6-8)11-10(15)2-1-3-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDXSYHZPNRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682661
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-37-7
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated derivatives.

Scientific Research Applications

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl groups can form hydrogen bonds, further stabilizing interactions with biological targets. These combined effects contribute to the compound’s unique biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Key Compounds:

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (CAS 1261945-15-6) Formula: C₁₂H₁₀FNO₂ Molecular Weight: 219.21 g/mol Substituents: Methoxy (-OCH₃) at the 3-position of the phenyl ring and fluorine at the 2-position.

5-(2,3-Difluorophenyl)pyridin-3-ol (CAS 1261866-16-3) Formula: C₁₁H₇F₂NO Molecular Weight: 207.18 g/mol Substituents: Two fluorine atoms at the 2- and 3-positions of the phenyl ring. Key Difference: Increased electronegativity from dual fluorine substitution may enhance intermolecular interactions but reduce solubility.

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3) Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 243.67 g/mol Substituents: Chlorine at the 4-position and methoxy at the 2-position of the phenyl ring. Key Difference: Chlorine’s steric bulk and electron-withdrawing effects contrast with fluorine’s smaller size, influencing reactivity and binding.

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (CAS 1228666-37-2) Formula: C₈H₁₀FNO₂ Molecular Weight: 171.17 g/mol Substituents: Hydroxypropyl chain at the 3-position and fluorine at the 5-position of the pyridine ring.

6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6) Formula: C₆H₃ClF₃NO Molecular Weight: 197.54 g/mol Substituents: Chlorine at the 6-position and trifluoromethyl (-CF₃) at the 5-position. Key Difference: The -CF₃ group’s strong electron-withdrawing effect contrasts with single fluorine substitution, significantly altering electronic density.

Data Table: Comparative Overview

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol Not Available C₁₁H₈FNO₂ ~213.19 (estimated) 3-Fluoro-5-hydroxyphenyl, pyridin-3-ol Hypothetical: Moderate polarity, H-bond donor/acceptor
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 1261945-15-6 C₁₂H₁₀FNO₂ 219.21 2-Fluoro-3-methoxyphenyl Increased lipophilicity
5-(2,3-Difluorophenyl)pyridin-3-ol 1261866-16-3 C₁₁H₇F₂NO 207.18 2,3-Difluorophenyl High electronegativity, low solubility
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 1017414-83-3 C₁₂H₁₀ClNO₂ 243.67 4-Chloro-2-methoxyphenyl Steric hindrance, altered reactivity
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 1228666-37-2 C₈H₁₀FNO₂ 171.17 3-Hydroxypropyl, 5-fluoro Enhanced solubility, flexibility

Electronic and Solubility Trends

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity increases dipole moments and metabolic stability, while hydroxyl groups enhance water solubility via hydrogen bonding.
  • Chlorine and Trifluoromethyl : These groups reduce electron density in the aromatic system, affecting π-π stacking interactions and reactivity.
  • Methoxy vs. Hydroxypropyl : Methoxy groups balance lipophilicity and solubility, whereas hydroxypropyl chains improve aqueous solubility but may reduce membrane permeability.

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